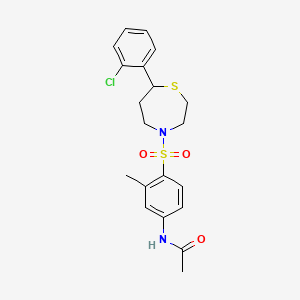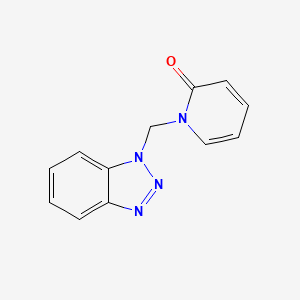![molecular formula C13H15N3O2 B2911325 3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione CAS No. 313951-83-6](/img/structure/B2911325.png)
3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione , also known by its chemical formula C_{12}H_{14}N_{2}O_{2} , is a compound with intriguing properties. Its linear formula is (CH_{3}){2}NC{6}H_{4}C_{6}H_{7}(O)_{2} . This molecule combines aromatic and cyclic features, making it an interesting subject for study.
Physical And Chemical Properties Analysis
科学研究应用
3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione has been used in various scientific research applications, including protein-protein interactions, structure-function studies, and enzyme inhibition studies. In protein-protein interaction studies, this compound has been used to study the binding of proteins to other proteins, as well as to small molecules. In structure-function studies, this compound has been used to study the structure and function of proteins on a molecular level. Finally, in enzyme inhibition studies, this compound has been used to study the inhibition of enzymes by small molecules.
作用机制
The mechanism of action of 3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione is not fully understood. However, it is believed that this compound binds to proteins via a hydrophobic interaction. This hydrophobic interaction is believed to be the result of the presence of the dimethylamino group, which is capable of forming a hydrogen bond with the protein. Additionally, the presence of the pyrazinedione moiety is believed to enhance the binding affinity of this compound to proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to bind to a variety of proteins, including enzymes and receptors, and to modulate their function. Additionally, this compound has been shown to modulate the activity of several enzymes, such as cytochrome P450 and acetylcholinesterase. Furthermore, this compound has been shown to modulate the activity of several hormones, such as cortisol and testosterone.
实验室实验的优点和局限性
3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione has several advantages for laboratory experiments. First, it is relatively inexpensive and easy to synthesize. Second, it is highly soluble in aqueous solutions, making it easy to use in experiments. Third, it binds to a variety of proteins, making it useful for studying protein-protein interactions. Finally, it is relatively stable and can be stored for long periods of time without significant degradation.
However, this compound also has some limitations. First, it is not very water-soluble, making it difficult to use in experiments that require a large amount of water. Second, it is not very stable at higher temperatures, making it difficult to use in experiments that require high temperatures. Finally, it is not very selective, meaning that it can bind to a variety of proteins, making it difficult to use in experiments that require a specific target protein.
未来方向
Given the potential applications of 3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione in scientific research, there are numerous potential future directions for its use. First, this compound could be used to study the structure and function of proteins on a molecular level. Second, this compound could be used to study the inhibition of enzymes by small molecules. Third, this compound could be used to study the binding of proteins to other proteins, as well as to small molecules. Fourth, this compound could be used to study the modulation of hormone levels in the body. Fifth, this compound could be used to study the effects of this compound on cellular processes, such as cell growth and differentiation. Finally, this compound could be used to study the effects of this compound on disease processes, such as cancer and diabetes.
In conclusion, this compound is a novel chemical compound that has numerous potential applications in scientific research. It is relatively easy to synthesize and has numerous advantages for laboratory experiments, including its low cost and ease of synthesis, as well as its ability to bind to a variety of proteins. Furthermore, this compound has numerous potential future directions, including its use in protein-protein interactions, structure-function studies, and enzyme inhibition studies.
合成方法
The synthesis of 3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione is relatively straightforward and can be achieved in a few steps. The first step involves the condensation of 4-dimethylaminophenylmethylene and 2,5-pyrazinedione, which can be accomplished by reacting the two components in aqueous solution with a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The second step involves the addition of a nucleophile, such as a Grignard reagent, to the reaction mixture, which results in the formation of the desired product.
属性
IUPAC Name |
(3E)-3-[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-16(2)10-5-3-9(4-6-10)7-11-13(18)14-8-12(17)15-11/h3-7H,8H2,1-2H3,(H,14,18)(H,15,17)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOBTQSARDZBCE-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2911245.png)



![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2911253.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911257.png)

![3-[(Hydrazinothioxomethyl)amino]phenol](/img/structure/B2911259.png)
![4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2911260.png)


